Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction typically involves the use of solvents such as dichloromethane and bases like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane, and bases like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, influencing biological pathways and molecular targets such as enzymes and receptors . The exact pathways and targets depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate is unique due to its specific structure, which allows for versatile chemical modifications. Its tert-butyl protecting group provides stability during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1092352-62-9 |
---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-12(6-8)7-11/h8H,4-7,11H2,1-3H3 |
InChI Key |
AWRPXOMRXIZAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.